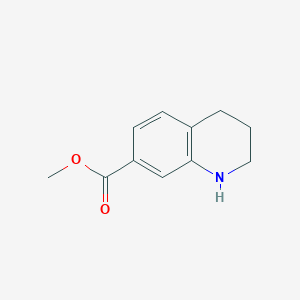

Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-11(13)9-5-4-8-3-2-6-12-10(8)7-9/h4-5,7,12H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDMQUHKEECRIDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(CCCN2)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

597562-79-3 | |

| Record name | methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate

Introduction

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives are integral to the development of therapeutics targeting the central nervous system and cardiovascular diseases.[1] Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate, in particular, serves as a crucial intermediate for creating more complex heterocyclic systems, making its efficient synthesis a topic of significant interest for researchers and drug development professionals.[1]

This technical guide provides a comprehensive overview of a robust synthetic strategy for this compound. We will delve into a logical retrosynthetic analysis, explore the mechanistic underpinnings of key reactions, and present detailed experimental protocols. The causality behind experimental choices will be explained to provide field-proven insights for practical application.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound suggests a disconnection of the saturated heterocyclic ring. This leads to the key precursor, Methyl quinoline-7-carboxylate. The synthesis of this quinoline intermediate can be approached through several classical named reactions that construct the quinoline core from substituted anilines. Further disconnection of the quinoline precursor points towards a suitably substituted aniline, such as methyl 4-aminobenzoate, as a readily available starting material.

Caption: Retrosynthetic analysis of this compound.

Synthetic Strategies & Mechanisms

Route A: Construction of the Quinoline Core via Skraup Synthesis followed by Reduction

A highly effective and classical method for quinoline synthesis is the Skraup reaction.[2][3] This reaction involves the condensation of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[2][3][4] For the synthesis of Methyl quinoline-7-carboxylate, methyl 4-aminobenzoate would be the appropriate starting aniline.

Mechanism of the Skraup Synthesis

The Skraup synthesis proceeds through a multi-step mechanism:

-

Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[5]

-

Michael Addition: The amino group of the aniline (methyl 4-aminobenzoate) undergoes a conjugate Michael addition to acrolein.[4]

-

Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed cyclization followed by dehydration to form a 1,2-dihydroquinoline derivative.[3]

-

Oxidation: An oxidizing agent, commonly nitrobenzene, oxidizes the dihydroquinoline to the aromatic quinoline.[2][3]

Caption: Experimental workflow for the catalytic hydrogenation of Methyl quinoline-7-carboxylate.

Experimental Protocols

Protocol 1: Synthesis of Methyl quinoline-7-carboxylate via Skraup Reaction

Materials:

-

Methyl 4-aminobenzoate

-

Glycerol

-

Concentrated Sulfuric Acid

-

Nitrobenzene

-

Sodium hydroxide solution

-

Dichloromethane

Procedure:

-

In a fume hood, carefully add concentrated sulfuric acid to a mixture of methyl 4-aminobenzoate, glycerol, and nitrobenzene in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

-

Heat the reaction mixture cautiously. The reaction is exothermic and may become vigorous. [3]Maintain the temperature at 140-150°C for 3-4 hours. [3]3. After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a large beaker of ice water.

-

Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude Methyl quinoline-7-carboxylate by column chromatography or recrystallization.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation

Materials:

-

Methyl quinoline-7-carboxylate

-

Palladium on carbon (10% Pd/C)

-

Ethanol

-

Hydrogen gas source

-

Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

-

Dissolve Methyl quinoline-7-carboxylate in ethanol in a high-pressure reaction vessel.

-

Carefully add 10% Pd/C catalyst to the solution.

-

Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 psi).

-

Heat the reaction mixture to a suitable temperature (e.g., 50-60°C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake.

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Purge the reactor with nitrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with ethanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Data Summary

The following table summarizes typical reaction conditions and yields for related transformations found in the literature. These values can serve as a benchmark for the synthesis of this compound.

| Reaction | Starting Material | Product | Catalyst/Reagents | Yield (%) | Reference |

| Skraup Synthesis | Aniline | Quinoline | Glycerol, H₂SO₄, Nitrobenzene | 84-91 | [3] |

| Catalytic Hydrogenation | 2-Nitroarylketones | Tetrahydroquinolines | 5% Pd/C, H₂ | 93-98 | [6] |

| Tandem Reduction-Reductive Amination | Methyl (2-nitrophenyl)acetate derivatives | Tetrahydroquinoline-4-carboxylic esters | H₂, Catalyst | High | [7][8] |

Conclusion

The synthesis of this compound can be efficiently achieved through a two-step process involving the construction of the quinoline core followed by catalytic hydrogenation. The Skraup synthesis provides a reliable method for creating the quinoline ring from readily available starting materials. Subsequent reduction of the heterocyclic ring via catalytic hydrogenation is a high-yielding and clean transformation. This guide provides a solid foundation for researchers and drug development professionals to successfully synthesize this valuable intermediate for further elaboration into complex, biologically active molecules.

References

- Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939, 61 (10), 2890–2895.

- Skraup, Z. H. Eine Synthese des Chinolins. Ber. Dtsch. Chem. Ges.1880, 13 (2), 2086–2087.

- Combes, A. Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines substituées. Bull. Soc. Chim. Fr.1888, 49, 89–92.

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.).

- Synthesis of quinoline derivatives and its applic

- Combes quinoline synthesis - Wikipedia. (n.d.).

- Quinolin-4-ones: Methods of Synthesis and Applic

- Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.).

- The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals - Benchchem. (n.d.).

- Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis - Benchchem. (n.d.).

- Doebner–Miller reaction - Wikipedia. (n.d.).

- Pfitzinger Quinoline Synthesis. (n.d.).

- Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Public

- Diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters by a tandem reduction-reductive amin

- Pfitzinger reaction - Wikipedia. (n.d.).

- Gould-Jacobs Reaction. (n.d.).

- Doebner-Miller Reaction - SynArchive. (n.d.).

- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC - PubMed Central. (n.d.).

- (PDF)

- Combes Quinoline Synthesis PDF - Scribd. (n.d.).

- Diastereoselective Synthesis of Substituted Tetrahydroquinoline-4-carboxylic Esters by a Tandem Reduction−Reductive Amination Reaction | The Journal of Organic Chemistry - ACS Public

- Doebner-Miller reaction and applic

- ChemInform Abstract: Diastereoselective Synthesis of Substituted Tetrahydroquinoline‐4‐carboxylic Esters by a Tandem Reduction—Reductive Amination Reaction. - Bunce - 2001 - DOI. (n.d.).

- Combes Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. (n.d.).

- General reaction scheme of the Pfitzinger quinoline synthesis - ResearchG

- Enantioselective Synthesis of 4-Aminotetrahydroquinolines via 1,2-Reductive Dearomatization of Quinolines and Copper(I)

- Application of Pfitzinger Reaction in Synthesis of Hetero Ring Annelated Quinoline Carboxylic Acid Derivatives | Asian Journal of Chemistry. (n.d.).

- This compound Hydrochloride - MySkinRecipes. (n.d.).

- Tetrahydroquinoline synthesis - Organic Chemistry Portal. (n.d.).

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (n.d.).

- Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer C

- CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google P

- ChemInform Abstract: Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids - ResearchG

- Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction - MDPI. (n.d.).

- Diastereoselective Synthesis of (–)

- Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - MDPI. (n.d.).

- Synthesis of (a)

- THE CATALYTIC HYDROGENATION OP ISOQUINOLINE AND 3-METHYLISOQTJINOLINE A THESIS Presented to the Faculty of the Division of Gradu. (n.d.).

- Method for preparation of 7-hydroxy-1,2,3,4-tetrahydroquinoline from 1,2,3,4-tetrahydroquinoline (P

Sources

- 1. This compound Hydrochloride [myskinrecipes.com]

- 2. Skraup reaction - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 5. iipseries.org [iipseries.org]

- 6. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters by a tandem reduction-reductive amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

"Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate chemical properties"

An In-Depth Technical Guide to Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate: Properties, Synthesis, and Applications

Abstract: The 1,2,3,4-tetrahydroquinoline core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of natural products and synthetic pharmaceutical agents.[1] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antiarrhythmic, and antiviral properties.[1][2] This guide provides a comprehensive technical overview of this compound, a key synthetic intermediate. We will delve into its physicochemical properties, detail robust synthetic and purification protocols, outline methods for its analytical characterization, and discuss its chemical reactivity and applications as a versatile building block in medicinal chemistry and drug discovery programs. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their scientific endeavors.

Physicochemical and Structural Properties

This compound is a heterocyclic compound featuring a saturated nitrogen-containing ring fused to a benzene ring, functionalized with a methyl ester. Its primary utility lies in its role as a key intermediate for the synthesis of more complex, biologically active molecules, particularly in the development of central nervous system agents and cardiovascular drugs.[3]

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₁₁H₁₃NO₂ | [4] |

| Molecular Weight | 191.23 g/mol | [4][5] |

| Monoisotopic Mass | 191.09464 Da | [4] |

| CAS Number | 1216800-29-1 (for Hydrochloride salt) | [3] |

| Canonical SMILES | COC(=O)C1=CC2=C(CCCN2)C=C1 | [4] |

| InChIKey | BDMQUHKEECRIDC-UHFFFAOYSA-N |[4] |

Table 2: Predicted Physicochemical Data Experimental data for properties such as melting and boiling points are not readily available in public literature, a common trait for specialized research intermediates. The following data is computationally predicted.

| Property | Predicted Value | Source |

| XlogP | 2.2 | [4] |

| Hydrogen Bond Donors | 1 | N/A |

| Hydrogen Bond Acceptors | 2 | N/A |

| Rotatable Bonds | 1 | N/A |

Synthesis and Purification

The most direct and efficient pathway to this compound involves the catalytic hydrogenation of its aromatic precursor, Methyl quinoline-7-carboxylate. This approach is widely applicable for the synthesis of tetrahydroquinolines due to its high efficiency and selectivity.[1]

Retrosynthetic Analysis and Workflow

The synthesis begins with the aromatic quinoline, which undergoes reduction of the nitrogen-containing ring to yield the desired tetrahydroquinoline. Subsequent purification is critical to remove the catalyst and any byproducts.

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Hydrochloride [myskinrecipes.com]

- 4. PubChemLite - this compound (C11H13NO2) [pubchemlite.lcsb.uni.lu]

- 5. Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate (97%) - Amerigo Scientific [amerigoscientific.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) as applied to this specific molecule. While direct experimental data for this compound is not widely published, this guide offers a robust predictive analysis based on its chemical structure and data from analogous compounds, coupled with detailed methodologies for data acquisition and interpretation.

Introduction to this compound

The 1,2,3,4-tetrahydroquinoline core is a significant structural motif found in numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities.[1] this compound, with its molecular formula C₁₁H₁₃NO₂, is a derivative of this important heterocyclic system.[2] Its potential applications in medicinal chemistry, particularly in the development of agents targeting the central nervous system and cardiovascular diseases, make a thorough understanding of its structural and electronic properties essential.[3] Spectroscopic analysis is the cornerstone of this characterization, providing unambiguous evidence of chemical identity, purity, and structure.

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.

2.1.1. Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, and methyl protons. The predicted chemical shifts (in ppm, relative to TMS) are based on the analysis of similar structures.[4][5]

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Key Insights |

| Aromatic (H5, H6, H8) | 6.5 - 7.5 | d, dd, s | 1H, 1H, 1H | The substitution pattern on the aromatic ring will lead to distinct splitting patterns. H8 is expected to be a singlet or a narrow doublet, H6 a doublet, and H5 a doublet of doublets. |

| N-H | ~3.5 - 4.5 | br s | 1H | The broadness of this signal is due to quadrupole broadening and potential hydrogen exchange. Its chemical shift can vary with concentration and solvent. |

| Methylene (C2-H₂) | ~3.2 - 3.4 | t | 2H | These protons are adjacent to the nitrogen atom, leading to a downfield shift. They will likely appear as a triplet due to coupling with the C3 protons. |

| Methylene (C3-H₂) | ~1.8 - 2.0 | m | 2H | These protons are expected to be a multiplet due to coupling with both C2 and C4 protons. |

| Methylene (C4-H₂) | ~2.6 - 2.8 | t | 2H | These benzylic protons will be shifted downfield and appear as a triplet due to coupling with the C3 protons. |

| Methyl (O-CH₃) | ~3.8 | s | 3H | The methyl ester protons will appear as a sharp singlet. |

2.1.2. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (ppm) | Key Insights |

| Carbonyl (C=O) | ~167 | The ester carbonyl carbon is significantly deshielded. |

| Aromatic (C4a, C8a) | ~145, ~120 | Quaternary aromatic carbons with distinct chemical shifts. |

| Aromatic (C5, C6, C7, C8) | ~115 - 130 | The exact shifts will depend on the electronic effects of the substituents. |

| Methylene (C2) | ~45 | Attached to the nitrogen atom, resulting in a downfield shift. |

| Methylene (C3) | ~25 | A typical aliphatic methylene carbon signal. |

| Methylene (C4) | ~30 | The benzylic carbon is shifted slightly downfield. |

| Methyl (O-CH₃) | ~52 | A characteristic signal for a methyl ester carbon. |

Experimental Protocol: NMR Data Acquisition

A self-validating system for acquiring high-quality NMR data is crucial for accurate structural elucidation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid overlapping solvent signals with analyte peaks.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[6]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize the spectral width to cover the expected range of chemical shifts (~0-10 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A wider spectral width (~0-200 ppm) is required.

-

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is necessary.

-

-

2D NMR Experiments (for unambiguous assignment):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify neighboring protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assigning quaternary carbons and piecing together molecular fragments.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium, sharp |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to strong |

| C=O Stretch (Ester) | 1700 - 1725 | Strong, sharp |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium to strong |

| C-N Stretch | 1200 - 1350 | Medium |

| C-O Stretch (Ester) | 1000 - 1300 | Strong |

Experimental Protocol: IR Data Acquisition

Step-by-Step Methodology:

-

Sample Preparation:

-

Neat (for liquids): Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

ATR (Attenuated Total Reflectance) (for solids or liquids): Place a small amount of the sample directly on the ATR crystal. This is a modern, rapid, and often preferred method.[7]

-

KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press it into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺•): The molecular weight of this compound is 191.23 g/mol .[8] Therefore, the molecular ion peak is expected at m/z = 191.

-

High-Resolution Mass Spectrometry (HRMS): HRMS can confirm the elemental composition. The predicted exact mass is 191.0946 g/mol for C₁₁H₁₃NO₂.[2]

-

Major Fragmentation Pathways:

-

Loss of the methoxy group (-OCH₃): A fragment at m/z = 160.

-

Loss of the carbomethoxy group (-COOCH₃): A fragment at m/z = 132.

-

Retro-Diels-Alder (RDA) fragmentation of the tetrahydroquinoline ring is a possibility, though less common for this specific structure.

-

Experimental Protocol: Mass Spectrometry Data Acquisition

Step-by-Step Methodology:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion, or couple the spectrometer to a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

-

Ionization Technique:

-

Electron Ionization (EI): A hard ionization technique that often leads to extensive fragmentation, providing rich structural information.

-

Electrospray Ionization (ESI): A soft ionization technique ideal for polar molecules, which typically produces the protonated molecule [M+H]⁺ (m/z = 192) or other adducts.[2]

-

-

Mass Analyzer: Use a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap for accurate mass measurements.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. Use the fragmentation pattern to confirm the proposed structure.

Visualization of the Analytical Workflow

The following diagram illustrates the integrated workflow for the spectroscopic characterization of this compound.

Caption: Integrated workflow for the spectroscopic analysis of the target compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By leveraging data from structurally analogous compounds and outlining robust, field-proven methodologies, researchers are equipped with the necessary framework to confidently acquire, interpret, and validate the structure of this and similar molecules. The integration of NMR, IR, and MS techniques, as detailed in this guide, represents a self-validating system that ensures the scientific integrity of the structural characterization process.

References

-

PubChem. (n.d.). 1-Methyl-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2021). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic... Retrieved from [Link]

-

NIST. (n.d.). Methyl 6-hydroxy-7-methoxy-1-methyl-1,2,3,4-tetrahydro-1-isoquinolinecarboxylate. National Institute of Standards and Technology. Retrieved from [Link]

-

MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids. Retrieved from [Link]

-

PMC. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

PMC. (2013). Ethyl 4-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound Hydrochloride. Retrieved from [Link]

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C11H13NO2) [pubchemlite.lcsb.uni.lu]

- 3. This compound Hydrochloride [myskinrecipes.com]

- 4. researchgate.net [researchgate.net]

- 5. 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. 1-Methyl-1,2,3,4-tetrahydroisoquinoline | C10H13N | CID 92214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate | C11H13NO2 | CID 10656920 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate: A Versatile Scaffold for Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroquinoline core is a privileged heterocyclic scaffold that forms the structural basis for a multitude of biologically active compounds and approved pharmaceuticals. Its rigid, three-dimensional architecture and synthetic tractability make it a cornerstone of medicinal chemistry. This technical guide focuses on a specific, highly versatile derivative: Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate. We will provide an in-depth exploration of its synthesis, chemical reactivity, and strategic applications in drug discovery. This document serves as a practical resource for researchers, offering detailed experimental protocols, mechanistic insights, and a forward-looking perspective on leveraging this powerful building block for the development of novel therapeutics.

Part 1: The 1,2,3,4-Tetrahydroquinoline Core: A Privileged Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) nucleus is a recurring motif in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its prevalence is not coincidental; the scaffold possesses a unique combination of structural and chemical properties that make it highly advantageous for interacting with biological targets. Approved drugs such as the antiarrhythmic agent Nicainoprol and the schistosomicide Oxamniquine feature this core structure, highlighting its clinical relevance.[3]

The significance of the THQ scaffold stems from several key attributes:

-

Structural Rigidity: The fused bicyclic system provides a well-defined conformational framework, which can reduce the entropic penalty upon binding to a biological target, often leading to higher affinity.

-

Synthetic Accessibility: A wide range of synthetic methods have been developed for the construction and functionalization of the THQ core, allowing for the systematic exploration of chemical space.[4][5][6]

-

Diverse Biological Activities: THQ derivatives have demonstrated a remarkable breadth of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, anti-HIV, and neuroprotective activities.[1][7]

This compound is a particularly strategic starting point for medicinal chemistry campaigns. It incorporates two critical functional handles for diversification: a secondary amine at the 1-position and a methyl ester at the 7-position. These sites allow for orthogonal chemical modifications, enabling the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR).

Part 2: Synthesis of this compound

The most direct and industrially scalable approach to synthesizing the target compound is through the catalytic hydrogenation of its aromatic precursor, Methyl quinoline-7-carboxylate. This transformation selectively reduces the pyridine ring of the quinoline system while preserving the benzenoid ring and the ester functionality.

Synthetic Workflow Overview

The logical synthetic pathway involves the esterification of quinoline-7-carboxylic acid followed by the selective reduction of the nitrogen-containing ring.

Caption: Proposed two-step synthesis of the target compound.

Core Methodology: Catalytic Hydrogenation

Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean conversion, and operational simplicity.[3] The reaction involves the addition of hydrogen across the double bonds of the pyridine ring, mediated by a heterogeneous metal catalyst.

Causality of Catalyst Selection:

-

Palladium on Carbon (Pd/C): Often the first choice due to its excellent activity, selectivity for reducing the N-heterocycle over the benzene ring, and relative cost-effectiveness.

-

Platinum(IV) Oxide (PtO₂, Adams' catalyst): A highly active catalyst, particularly effective under milder conditions, though generally more expensive than palladium catalysts.

-

Cobalt-based Catalysts: Emerging as a cost-effective and sustainable alternative to precious metal catalysts, showing high activity for the transfer hydrogenation of N-heteroarenes using hydrogen donors like formic acid.[8]

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol is a representative example based on established procedures for quinoline reduction.[9] Researchers should perform their own optimization.

Objective: To synthesize this compound via the hydrogenation of Methyl quinoline-7-carboxylate.

Materials:

-

Methyl quinoline-7-carboxylate (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (5-10 mol% Pd)

-

Methanol (or Ethanol/Acetic Acid) as solvent

-

Hydrogen gas (H₂)

-

Parr hydrogenation apparatus or similar pressure vessel

-

Celite® for filtration

Procedure:

-

Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas (e.g., Nitrogen or Argon).

-

Charging the Vessel: To the vessel, add Methyl quinoline-7-carboxylate followed by the solvent (e.g., Methanol, approx. 0.1-0.2 M concentration). Stir briefly to dissolve the substrate.

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere. Self-Validating System Note: The catalyst is pyrophoric and should be handled with care, preferably as a wet paste.

-

Hydrogenation: Seal the vessel. Purge the system with hydrogen gas 3-5 times to remove all air. Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

-

Reaction: Begin vigorous stirring and heat the reaction mixture to the target temperature (e.g., 25-50 °C). Monitor the reaction progress by observing hydrogen uptake or by periodic analysis (TLC or LC-MS) of aliquots.

-

Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen pressure. Purge the vessel with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product. Trustworthiness Note: Complete removal of the palladium catalyst is critical for downstream applications, especially in drug development.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be purified further by column chromatography or recrystallization if necessary.

Table 1: Comparison of Catalytic Systems for Quinoline Reduction

| Catalyst System | Hydrogen Source | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| 10% Pd/C | H₂ (gas) | Methanol / Acetic Acid | 25 - 60 | >90 | [9] |

| PtO₂ (Adams') | H₂ (gas) | Ethanol / Acetic Acid | 25 | >95 | [3] |

| Co(BF₄)₂·6H₂O / Ligand | Formic Acid | Dioxane | 80 | 85 - 99 | [8] |

| I₂ / HBpin | Pinacolborane | THF | 25 | 80 - 95 | [10] |

Part 3: Chemical Reactivity and Derivatization Pathways

This compound is primed for a wide range of chemical modifications, making it an ideal scaffold for building compound libraries.

Caption: Key derivatization pathways for the core scaffold.

N-Functionalization Reactions

The secondary amine is a potent nucleophile and the most common site for modification.

Detailed Experimental Protocol: N-Alkylation via Reductive Amination

Objective: To synthesize N-benzyl-methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate.

Materials:

-

This compound (1.0 eq)

-

Benzaldehyde (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

-

Acetic Acid (optional, catalytic)

Procedure:

-

Setup: To a round-bottom flask under an inert atmosphere, add the starting THQ and the solvent (DCM).

-

Aldehyde Addition: Add benzaldehyde to the solution, followed by a catalytic amount of acetic acid if desired (can accelerate iminium formation).

-

Reaction Initiation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium intermediate.

-

Reducing Agent: Add sodium triacetoxyborohydride in portions. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the aldehyde starting material.

-

Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor completion by TLC or LC-MS.

-

Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel.

C7-Ester Modification

The methyl ester at the 7-position provides another key point for derivatization, most commonly through conversion to the carboxylic acid or various amides.

Detailed Experimental Protocol: Ester Hydrolysis

Objective: To synthesize 1,2,3,4-Tetrahydroquinoline-7-carboxylic acid.

Materials:

-

This compound (1.0 eq)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2-3 eq)

-

Tetrahydrofuran (THF) / Water / Methanol solvent mixture

-

1M Hydrochloric acid (HCl)

Procedure:

-

Dissolution: Dissolve the starting ester in a mixture of THF and Methanol. Add water to the solution.

-

Saponification: Add an aqueous solution of LiOH or NaOH. Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) until the reaction is complete (monitored by TLC/LC-MS).

-

Workup: Cool the reaction mixture in an ice bath and carefully acidify to pH ~3-4 with 1M HCl. A precipitate of the carboxylic acid product should form.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid.

Part 4: Applications in Drug Discovery

The dual functionality of this compound makes it an exemplary scaffold for generating focused libraries for hit-to-lead and lead optimization campaigns. The "R1" group (on the nitrogen) and the "R2" group (from the C7-acid/amide) can be systematically varied to probe different regions of a target's binding site.

Caption: Drug discovery workflow utilizing the target scaffold.

Potential Therapeutic Targets:

-

Oncology: THQ derivatives have been shown to induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of intracellular calcium homeostasis.[7]

-

Neurodegenerative Diseases: The THQ scaffold is a known pharmacophore for NMDA receptor antagonists and other CNS targets.

-

Infectious Diseases: The core is present in antimalarial, antibacterial, and antiviral compounds.[11]

Part 5: Physicochemical and Spectroscopic Data

Accurate characterization is essential for any chemical entity in a research pipeline. Below are the predicted properties and spectroscopic data for the title compound.

Table 2: Physicochemical Properties

| Property | Value (Predicted) | Source |

| Molecular Formula | C₁₁H₁₃NO₂ | - |

| Molecular Weight | 191.23 g/mol | - |

| XLogP3 | 2.0 | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 2 | PubChem |

| Topological Polar Surface Area | 38.3 Ų | PubChem |

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.5-7.0 (m, 3H, Ar-H), ~4.0 (s, 1H, N-H), 3.85 (s, 3H, O-CH₃), 3.40 (t, 2H, CH₂-N), 2.80 (t, 2H, Ar-CH₂), 1.95 (m, 2H, CH₂-CH₂-CH₂) |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~167.0 (C=O), ~145.0 (Ar-C), ~129.0 (Ar-C), ~128.0 (Ar-C), ~125.0 (Ar-C), ~122.0 (Ar-C), ~120.0 (Ar-C), 52.0 (O-CH₃), 42.0 (CH₂-N), 26.0 (Ar-CH₂), 22.0 (CH₂-CH₂-CH₂) |

| IR (KBr, cm⁻¹) | ~3350 (N-H stretch), ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1720 (C=O ester stretch), ~1600, 1480 (Ar C=C stretch) |

| Mass Spec (ESI+) | m/z 192.10 [M+H]⁺ |

Conclusion

This compound represents more than just a single molecule; it is a strategic platform for innovation in medicinal chemistry. Its straightforward synthesis and orthogonally functionalized core provide researchers with a powerful tool for the rapid generation of diverse chemical matter. By understanding its synthesis, reactivity, and potential applications as outlined in this guide, drug development professionals can effectively harness this scaffold to pursue novel treatments for a wide range of human diseases.

References

-

Sabale, P. M., Patel, P., & Kaur, P. (n.d.). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]

-

Hanna, M. A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12254–12287. [Link]

-

Murugesan, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

-

Wikipedia. (n.d.). Tetrahydroquinoline. [Link]

-

ResearchGate. (n.d.). Drugs incorporating tetrahydroquinolines. [Link]

-

Ramana, C. V., & Pitta, S. R. (2009). 5,6,7,8-Tetrahydroquinolines. Part I. A novel synthesis of 7,8-dihydroquinolin-5(6H)-ones. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Kwiecień, H., et al. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Beilstein Journal of Organic Chemistry. [Link]

-

Bunce, R. A., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. [Link]

-

RSC Publishing. (2020). Synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition. [Link]

-

Zhuravlev, A. V., & Kriven'ko, A. P. (1994). 5,6,7,8-Tetrahydroquinolines. Part II. Preparation and reactions of substituted 5,6,7,8-tetrahydroquinoline-8-carboxylic esters. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. [Link]

-

ResearchGate. (n.d.). Synthesis and Antihypoxic Activity of 2-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic Acids and Their Reaction Products with Substituted Hydrazines. [Link]

-

MDPI. (2023). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Molecules. [Link]

-

RSC Publishing. (n.d.). Iodine catalyzed reduction of quinolines under mild reaction conditions. [Link]

-

SciELO. (2020). Effect of tetrahydroquinoline derivatives on the intracellular Ca2+ homeostasis in breast cancer cells (MCF-7) and its relationship with apoptosis. Investigación Clínica. [Link]

-

Cabrero-Antonino, J. R., et al. (2017). Cobalt-catalysed transfer hydrogenation of quinolines and related heterocycles using formic acid under mild conditions. Catalysis Science & Technology. [Link]

-

ResearchGate. (n.d.). Catalytic Hydrogenation of Substituted Quinolines on Co–Graphene Composites. [Link]

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. researchgate.net [researchgate.net]

- 3. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]

- 4. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01264E [pubs.rsc.org]

- 6. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 7. Effect of tetrahydroquinoline derivatives on the intracellular Ca2+ homeostasis in breast cancer cells (MCF-7) and its relationship with apoptosis. [ve.scielo.org]

- 8. Cobalt-catalysed transfer hydrogenation of quinolines and related heterocycles using formic acid under mild conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Iodine catalyzed reduction of quinolines under mild reaction conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

The Alchemical Core: A Technical Guide to the Physicochemical Properties of Substituted Tetrahydroquinolines in Drug Discovery

Foreword: The Tetrahydroquinoline Scaffold - A Privileged Structure in Modern Medicinal Chemistry

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active natural products and synthetic therapeutic agents.[1] Its rigid, partially saturated bicyclic framework provides a three-dimensional architecture that is amenable to diverse functionalization, allowing for precise spatial orientation of substituents to interact with biological targets. From anticancer and antimalarial agents to cardiovascular and central nervous system drugs, the THQ core is a versatile template for innovation.[1][2][3]

However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, many of which are dictated not by the elegance of its synthesis or its on-target potency, but by its fundamental physicochemical properties. Properties such as solubility, lipophilicity, ionization state (pKa), and metabolic stability govern a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[4] Neglecting these foundational characteristics is a frequent cause of late-stage attrition in drug development.[5]

This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core physicochemical properties of substituted tetrahydroquinolines. Moving beyond a mere listing of facts, this document delves into the causality behind experimental choices, provides validated protocols for property assessment, and synthesizes structure-property relationships to empower rational, data-driven drug design. Our focus is on building a self-validating system of knowledge, where understanding the 'why' behind a protocol is as crucial as the 'how'.

Section 1: Aqueous Solubility - The Gateway to Bioavailability

Aqueous solubility is a critical, non-negotiable property for most drug candidates, particularly those intended for oral administration. A compound must first dissolve in the aqueous environment of the gastrointestinal tract to be absorbed into circulation.[6] Poor solubility can lead to low and erratic bioavailability, hinder the generation of reliable in vitro data, and create significant formulation challenges.[6][7] For the THQ scaffold, solubility is heavily influenced by the nature of its substituents and the basicity of the nitrogen atom.

The Rationale of Solubility Assessment: Kinetic vs. Thermodynamic

In drug discovery, solubility is not a single value but is assessed in two distinct modes: kinetic and thermodynamic. The choice of assay is a strategic one, dictated by the stage of the project.

-

Kinetic Solubility: This is the preferred method in early discovery and high-throughput screening (HTS).[7] It measures the concentration of a compound in an aqueous buffer after being introduced from a concentrated DMSO stock solution, before it has had time to equilibrate into its most stable, and often least soluble, crystalline form.[8] The rationale is speed and relevance; it mimics the conditions of many in vitro biological assays and provides a rapid, cost-effective way to flag compounds that may precipitate in those assays.[7]

-

Thermodynamic Solubility: This is the true equilibrium solubility of a compound in its most stable solid-state form.[9] It is a more time- and resource-intensive measurement, typically reserved for the lead optimization phase.[6] Its value is paramount for understanding the maximum achievable concentration under physiological conditions and is essential for developing oral formulations and interpreting pharmacokinetic data.[4][9] A significant drop from kinetic to thermodynamic solubility can signal potential issues with solid-state properties and long-term stability.[4]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining thermodynamic solubility.[10] It directly measures the concentration of a compound in a saturated solution at equilibrium.

Step-by-Step Methodology:

-

Compound Preparation: Add an excess amount of the solid, crystalline substituted tetrahydroquinoline compound (typically 1 mg) to a 1.5 mL glass vial.[9] The presence of visible solid material throughout the experiment is crucial.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of a physiologically relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.[9]

-

Equilibration: Seal the vials and place them in a shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a prolonged period, typically 24 hours, to ensure equilibrium is reached.[9][10]

-

Phase Separation: After incubation, allow the vials to stand, or centrifuge them at high speed (e.g., 15,000 rpm) to pellet the undissolved solid.[11]

-

Sampling and Analysis: Carefully remove an aliquot of the clear supernatant. Filter it through a 0.2 µm filter to remove any remaining particulates.[11]

-

Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, typically HPLC-UV or LC-MS/MS, against a standard curve of known concentrations.[10]

Section 2: Lipophilicity - Balancing Permeability and 'Drug-Likeness'

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a master regulator of a drug's ADMET properties.[12] It profoundly influences membrane permeability, plasma protein binding, metabolic clearance, and volume of distribution.[13] For substituted tetrahydroquinolines, lipophilicity is readily modulated by the choice of substituents on both the aromatic and saturated rings. The most common measure of lipophilicity is the partition coefficient (LogP) for neutral species or the distribution coefficient (LogD) for ionizable species at a specific pH.[14]

The Causality of Lipophilicity Control

A delicate balance of lipophilicity is required for a successful drug candidate.

-

Too Low (Hydrophilic): Compounds may exhibit poor absorption due to an inability to cross lipid cell membranes.

-

Too High (Lipophilic): Compounds often suffer from poor aqueous solubility, high metabolic clearance (as they are readily processed by hepatic enzymes), increased off-target toxicity, and promiscuous binding.[12] An optimal LogD at pH 7.4 for oral drugs is typically considered to be in the range of 1 to 3.

Experimental Protocol: Shake-Flask Method for LogD Determination

This "gold standard" method directly measures the partitioning of a compound between n-octanol (simulating a lipid membrane) and an aqueous buffer.[13][14]

Step-by-Step Methodology:

-

Solvent Preparation: Pre-saturate n-octanol with the desired aqueous buffer (e.g., PBS, pH 7.4) and vice-versa by shaking them together for 24 hours and then allowing the phases to separate. This ensures thermodynamic equilibrium.[14]

-

Compound Addition: Prepare a stock solution of the substituted tetrahydroquinoline in one of the pre-saturated phases (e.g., the aqueous buffer).

-

Partitioning: Add a known volume of the pre-saturated n-octanol to the aqueous solution containing the compound in a glass vial.

-

Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the n-octanol and aqueous layers.

-

Sampling and Quantification: Carefully sample both the upper n-octanol layer and the lower aqueous layer. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS/MS).

-

Calculation: The LogD is calculated using the formula: LogD = log10 ( [Compound]octanol / [Compound]aqueous )[13]

Structure-Property Relationships: Substituent Effects on Lipophilicity

The lipophilicity of a tetrahydroquinoline derivative can be predictably tuned. Adding non-polar, aliphatic, or aromatic substituents generally increases LogP/LogD, while incorporating polar functional groups (e.g., hydroxyls, amides, carboxylic acids) decreases it.

Table 1: Calculated LogP (cLogP) Values for a Series of Substituted Tetrahydroquinolines

| Compound ID | R1 (Position 2) | R2 (Position 6) | Calculated LogP (cLogP) |

| THQ-1 | -CH3 | -H | 1.56 |

| THQ-2 | -CH3 | -OCH3 | 1.63 |

| THQ-3 | -Phenyl | -H | 2.23 |

| THQ-4 | -Phenyl | -F | 2.50 |

| THQ-5 | -Phenyl | -Cl | 2.87 |

| THQ-6 | -Phenyl | -Br | 3.03 |

| THQ-7 | -Phenyl | -CH3 | 2.70 |

| THQ-8 | -Phenyl | -OCH3 | 2.28 |

| THQ-9 | -Phenyl | -NO2 | 2.30 |

| THQ-10 | -3,4-methylenedioxyphenyl | -H | 2.45 |

| THQ-11 | -3,4-methylenedioxyphenyl | -F | 2.72 |

| THQ-12 | -3,4-methylenedioxyphenyl | -Cl | 3.09 |

| Data derived from ADME profiling of 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives.[15] |

This data clearly illustrates that adding lipophilic substituents like halogens or methyl groups to the aromatic ring (R2) systematically increases the calculated LogP.[15] Conversely, the methoxy group, with its polar oxygen atom, results in a lower LogP compared to a methyl group in the same position.[15]

Section 3: Ionization Constant (pKa) - The Charge State Conundrum

The tetrahydroquinoline scaffold contains a basic secondary amine nitrogen atom. The ionization constant (pKa) of this nitrogen dictates the proportion of the molecule that is charged (protonated) versus neutral at a given physiological pH.[16] This charge state profoundly impacts solubility, permeability, target binding (especially if ionic interactions are involved), and potential for off-target effects like hERG channel inhibition.

The Strategic Importance of pKa Modulation

Managing the pKa of the THQ nitrogen is a critical task in medicinal chemistry.

-

High pKa (Strongly Basic): The compound will be predominantly protonated (charged) at physiological pH (~7.4). This generally leads to higher aqueous solubility but can severely limit its ability to cross cell membranes (permeability), trapping the drug in the gastrointestinal tract or preventing it from reaching intracellular targets.

-

Low pKa (Weakly Basic): A higher fraction of the compound will be in its neutral, more lipophilic form at physiological pH, enhancing membrane permeability. However, this can come at the cost of reduced solubility.

The ideal pKa is a compromise, often sought in the range of 6-8, to allow for sufficient solubility while maintaining a significant neutral fraction for absorption. The effect of substituents on the pKa of nitrogen heterocycles is well-documented; electron-withdrawing groups on the aromatic ring decrease the basicity (lower pKa) of the nitrogen by pulling electron density away from it, while electron-donating groups increase basicity (higher pKa).[17][18]

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a robust and widely used method for pKa determination.[19] It involves monitoring the pH of a solution as a titrant (acid or base) is added incrementally.

Step-by-Step Methodology:

-

System Calibration: Calibrate a pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[19]

-

Sample Preparation: Dissolve an accurately weighed amount of the substituted tetrahydroquinoline in a suitable solvent. For compounds with low aqueous solubility, a co-solvent system (e.g., methanol-water or dioxane-water mixtures) may be necessary.[20] The final concentration should be around 1 mM.[19]

-

Titration Setup: Place the sample solution in a jacketed vessel to maintain a constant temperature. Purge the solution with nitrogen to remove dissolved CO2. Immerse the calibrated pH electrode.

-

Titration: For the basic THQ nitrogen, titrate the solution by adding small, precise increments of a standardized strong acid (e.g., 0.1 M HCl).[19]

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the steepest portion of the titration curve (the inflection point). This can be determined from the first derivative of the curve.

Section 4: Metabolic Stability - Navigating the Biotransformation Landscape

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) superfamily located in the liver.[21] Poor metabolic stability leads to rapid clearance from the body, resulting in a short duration of action and low oral bioavailability.[10] The tetrahydroquinoline scaffold, like many nitrogen heterocycles, can be a substrate for various metabolic reactions.

The Rationale for In Vitro Assessment

Assessing metabolic stability early in discovery is crucial for identifying metabolic liabilities. The primary tool for this is the in vitro liver microsomal stability assay.[22][23] Liver microsomes are vesicles of the endoplasmic reticulum isolated from hepatocytes, and they contain a rich complement of Phase I metabolic enzymes like CYPs.[10] This assay provides a quantitative measure of a compound's intrinsic clearance (CLint), which is the rate of metabolism independent of blood flow.[22] This allows for the rank-ordering of compounds and guides the medicinal chemist in modifying the structure to block or slow down metabolic pathways.

Common Metabolic Pathways for Tetrahydroquinolines

Based on studies of THQ and related scaffolds, common metabolic pathways include:

-

Oxidation: Aromatic hydroxylation on the benzene ring and oxidation at the benzylic positions (C4) are common Phase I reactions.

-

N-dealkylation: If the nitrogen atom is substituted (e.g., N-methyl), this group can be oxidatively removed.

-

Dehydrogenation: The THQ ring can be oxidized back to the corresponding quinoline.[22]

-

Glucuronidation: Phase II conjugation can occur at hydroxyl groups introduced during Phase I metabolism or directly on the basic nitrogen.

Experimental Protocol: Liver Microsomal Stability Assay

This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes and a necessary cofactor.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4), a solution of liver microsomes (from human or other species) at a specific protein concentration (e.g., 0.5 mg/mL), and an NADPH-regenerating system (the cofactor for CYP enzymes).[1]

-

Incubation: Pre-warm the microsome solution and buffer to 37°C. Add the test compound (typically at 1 µM final concentration) and pre-incubate for a few minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH-regenerating system.

-

Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench it by adding a large volume of cold acetonitrile containing an internal standard. The acetonitrile precipitates the microsomal proteins, stopping the reaction.

-

Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.

-

LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.

-

Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the resulting line is the elimination rate constant (k). From this, the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint) can be calculated.[1]

Conclusion: An Integrated Physicochemical Strategy

The successful advancement of a substituted tetrahydroquinoline from a promising lead to a clinical candidate requires a holistic and early-stage focus on its physicochemical properties. Solubility, lipophilicity, pKa, and metabolic stability are not independent variables but are deeply interconnected, and optimizing one often impacts the others. A strategic approach involves parallel assessment and iterative optimization, using the robust experimental protocols detailed in this guide. By understanding the causal relationships between chemical structure and these fundamental properties, medicinal chemists can navigate the complex landscape of drug discovery with greater precision, reducing attrition and ultimately increasing the probability of success. This guide serves as a foundational resource for that endeavor, grounding the art of drug design in the verifiable science of physicochemical measurement.

References

-

Impact of Physicochemical Profiling for Rational Approach on Drug Discovery. (n.d.). J-Stage. [Link]

-

Microsomal Stability Assay & Protocol. (n.d.). AxisPharm Laboratories. [Link]

-

Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io. [Link]

-

Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025). National Center for Biotechnology Information. [Link]

-

Microsomal Stability Assay. (n.d.). Creative Bioarray. [Link]

-

Microsomal Stability. (n.d.). Cyprotex. [Link]

-

Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025). MDPI. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). Royal Society of Chemistry. [Link]

-

Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. (n.d.). National Center for Biotechnology Information. [Link]

-

Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (n.d.). National Center for Biotechnology Information. [Link]

-

Computational Prediction of Metabolism: Sites, Products, SAR, P450 Enzyme Dynamics, and Mechanisms. (n.d.). National Center for Biotechnology Information. [Link]

-

In Vitro Drug Metabolism Using Liver Microsomes. (2016). ResearchGate. [Link]

-

Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (n.d.). Royal Society of Chemistry. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]

-

Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: validation study in a new cosolvent system. (n.d.). National Center for Biotechnology Information. [Link]

-

Synthesis of Functionalized Tetrahydroquinoline Containing Indole Scaffold via Chemoselective Annulation of Aza-ortho-quinone Methide Precursor. (2023). National Center for Biotechnology Information. [Link]

-

In-vitro Thermodynamic Solubility. (2025). protocols.io. [Link]

-

Quantitative Structure-Property Relationship (QSPR) Modeling Applications in Formulation Development. (n.d.). ResearchGate. [Link]

-

CHEM21 Case Study: Copper Mediated C-H Activation for the Synthesis of 1,2,3,4-Tetrahydroquinolines. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link]

-

LogP / LogD shake-flask method. (2024). protocols.io. [Link]

-

Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. (n.d.). National Center for Biotechnology Information. [Link]

-

16.5: The Effect of Substituents on pKa. (2014). Chemistry LibreTexts. [Link]

-

Quantitative Structure-Property Relationship Approach in Formulation Development: an Overview. (2019). National Center for Biotechnology Information. [Link]

-

Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. (2023). Chemaxon. [Link]

-

Linear and Nonlinear Quantitative Structure–Property Relationship Models for Half-wave Potential of Some Substituted 9,10-Anthraquinones Drugs. (n.d.). Biological and Molecular Chemistry. [Link]

-

Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Sygnature Discovery. [Link]

-

(PDF) LogP / LogD shake-flask method v1. (2024). ResearchGate. [Link]

-

The Medicinal Chemist's Guide to Solving ADMET Challenges. (n.d.). National Academic Digital Library of Ethiopia. [Link]

-

Modifications on the Tetrahydroquinoline Scaffold Targeting a Phenylalanine Cluster on GPER as Antiproliferative Compounds against Renal, Liver and Pancreatic Cancer Cells. (2021). MDPI. [Link]

-

In Vitro Drug Metabolism Using Liver Microsomes. (2016). ResearchGate. [Link]

-

Reactions of Benzene Part 9 - Effect of substituents on the pKa of compounds. (2023). YouTube. [Link]

-

In Vitro Drug Metabolism Using Liver Microsomes. (2016). National Center for Biotechnology Information. [Link]

-

Kinetic solubility: Experimental and machine-learning modeling perspectives. (n.d.). National Center for Biotechnology Information. [Link]

-

Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. (n.d.). MDPI. [Link]

-

Bhatshankar and Tapkir, IJPSR, 2023; Vol. 14(3): 1131-1148.. (2022). ijpsr.com. [Link]

-

The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. (2021). National Center for Biotechnology Information. [Link]

-

Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts. (2025). ResearchGate. [Link]

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. revista.iq.unesp.br [revista.iq.unesp.br]

- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 5. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 6. optibrium.com [optibrium.com]

- 7. youtube.com [youtube.com]

- 8. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. pharmacy180.com [pharmacy180.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. Discovery of Tetrahydroisoquinoline-Containing CXCR4 Antagonists with Improved in Vitro ADMET Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. AID 1349672 - Drug metabolism in mouse liver microsomes assessed as CYP2D6-mediated oxidation and dehydrogenation of 1,2,3,4-tetrahydroisoquinoline ring measured up to 15 mins by LC-MS/MS analysis - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

Introduction: The Significance of the Tetrahydroquinoline Scaffold

An In-Depth Technical Guide to Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate

Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on this compound. It delves into its chemical identity, synthesis, characterization, and its pivotal role as a building block in medicinal chemistry.

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] This heterocyclic system is prevalent in numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of therapeutic activities, including but not limited to neurotropic, anti-neoplastic, and anti-tubercular effects.[2] this compound, as a functionalized derivative, represents a key intermediate for the synthesis of more complex and potent drug candidates, particularly in the development of agents targeting the central nervous system and cardiovascular diseases.[3]

Core Compound Identification and Properties

CAS Number: 1216800-29-1 (for the hydrochloride salt)

Molecular Formula: C₁₁H₁₃NO₂

Molecular Weight: 191.23 g/mol

| Property | Value |

| IUPAC Name | This compound |

| Appearance | Predicted: Off-white to pale yellow solid |

| Solubility | Predicted: Soluble in methanol, ethanol, DMSO |

| Boiling Point | Predicted: >300 °C |

| Melting Point | Not available |

Synthesis of this compound

While specific literature on the direct synthesis of this exact molecule is not abundant, a plausible and efficient synthetic route can be devised based on well-established methods for the synthesis of the tetrahydroquinoline core.[1][4] A common and effective strategy involves the reduction of the corresponding quinoline derivative.

A proposed synthetic pathway is outlined below:

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: A Self-Validating System

This protocol is a hypothetical, yet chemically sound, procedure based on established transformations.

Step 1: Esterification of Quinoline-7-carboxylic acid

-

Reaction Setup: To a solution of quinoline-7-carboxylic acid (1.0 eq) in methanol (10 mL/g), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Reaction Execution: Heat the mixture to reflux and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl quinoline-7-carboxylate.

Step 2: Reduction to this compound

-

Reaction Setup: Dissolve methyl quinoline-7-carboxylate (1.0 eq) in ethanol (15 mL/g) in a hydrogenation vessel. Add 10% Palladium on carbon (10% w/w) to the solution.

-

Reaction Execution: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure or a Parr hydrogenator). Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

Work-up and Isolation: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol. Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be purified by column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization: An Analytical Overview

The structural confirmation of the synthesized compound relies on a combination of spectroscopic techniques. Below are the predicted spectral data based on the compound's structure.

| Spectroscopic Data | Predicted Values |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.5-7.0 (m, 3H, Ar-H), 4.0 (s, 1H, NH), 3.85 (s, 3H, OCH₃), 3.4 (t, J=6.0 Hz, 2H, CH₂-N), 2.8 (t, J=6.4 Hz, 2H, Ar-CH₂), 2.0 (m, 2H, CH₂-CH₂-CH₂) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 167.0 (C=O), 145.0, 130.0, 128.0, 125.0, 122.0, 120.0 (Ar-C), 52.0 (OCH₃), 42.0 (CH₂-N), 27.0 (Ar-CH₂), 22.0 (CH₂-CH₂-CH₂) |

| IR (KBr, cm⁻¹) | 3350 (N-H stretch), 2950 (C-H stretch), 1720 (C=O stretch, ester), 1600, 1500 (C=C stretch, aromatic) |

| Mass Spectrometry (EI) | m/z 191 (M⁺), 160 ([M-OCH₃]⁺), 132 ([M-COOCH₃]⁺) |

Applications in Drug Discovery and Development

This compound is a versatile intermediate for the synthesis of a wide array of pharmacologically active molecules. The ester functionality provides a convenient handle for further chemical modifications, such as amide formation or reduction to an alcohol, while the secondary amine in the tetrahydroquinoline ring can be N-alkylated or N-acylated to introduce diverse substituents.

Caption: Potential diversification of the core scaffold for various therapeutic applications.